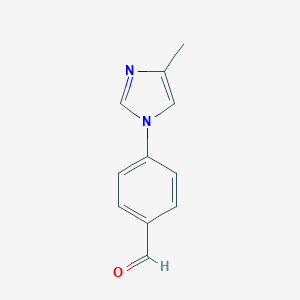

4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylimidazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-6-13(8-12-9)11-4-2-10(7-14)3-5-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVBFOHONHPONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127404-21-1 | |

| Record name | 4-(4-methyl-1Ð?-imidazol-1-yl)-benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Reaction Pathways for 4 4 Methyl 1h Imidazol 1 Yl Benzaldehyde

Direct and Indirect Synthetic Approaches to the 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde Scaffold

The construction of the this compound framework can be accomplished through several methodologies, including N-arylation reactions, multi-component sequences, and the synthesis of key precursors.

N-Arylation Protocols for Imidazole (B134444) Ring Functionalization, including Copper-Catalyzed Reactions

N-arylation of the imidazole ring is a prominent strategy for synthesizing N-arylimidazoles. mit.edu This typically involves the coupling of an imidazole derivative with an aryl halide.

Copper-Catalyzed N-Arylation (Ullmann Condensation): The Ullmann reaction, a classic method for forming carbon-nitrogen bonds, is widely employed for the N-arylation of imidazoles. byjus.comorganic-chemistry.org This reaction traditionally involves the coupling of an aryl halide with an amine or an N-H containing heterocycle in the presence of copper or a copper salt at elevated temperatures. byjus.comorganic-chemistry.org In the context of this compound synthesis, this would involve the reaction of 4-methylimidazole (B133652) with a 4-halobenzaldehyde, such as 4-fluorobenzaldehyde (B137897) or 4-bromobenzaldehyde, in the presence of a copper catalyst and a base. nih.gov

A typical procedure involves heating a mixture of 4-methylimidazole, 4-fluorobenzaldehyde, and a base like potassium carbonate in a solvent such as dimethylsulfoxide (DMSO). prepchem.com The use of copper(I) catalysts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), is common. nih.govacs.org The reaction can be performed under relatively mild conditions, and various ligands can be employed to improve catalyst efficacy and reaction yields. acs.orgorganic-chemistry.org For instance, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been identified as an efficient ligand for the copper-catalyzed N-arylation of imidazoles. acs.org

| Reactants | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| 4-methylimidazole, 4-fluorobenzaldehyde | CuI | K₂CO₃ | DMSO | 120 °C | High | prepchem.com |

| Imidazole, 4-bromobenzaldehyde | Copper(I) catalyst | K₂CO₃ | Aprotic solvent | - | High | nih.gov |

| Imidazole, Aryl Iodides | 0.05% Cu₂O, L1c | Cs₂CO₃ | PEG | 110 °C | Up to 99% | acs.org |

Palladium-Catalyzed N-Arylation: While copper catalysis is prevalent, palladium-based systems also offer effective routes for N-arylation. mit.edu Palladium catalysts can facilitate the coupling of aryl halides (including bromides, chlorides, and triflates) with imidazoles. mit.edu A key challenge in the palladium-catalyzed N-arylation of unsymmetrical imidazoles is achieving regioselectivity. However, methods have been developed to achieve complete N1-selective arylation. mit.edu These methods often require the use of specific phosphine (B1218219) ligands. mit.edu

Multi-Component Reaction Sequences Incorporating Benzaldehyde (B42025) Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. rsc.orgresearchgate.net While direct one-pot synthesis of this compound via an MCR is not extensively documented, the principles of MCRs are applied to synthesize related imidazole structures. rsc.orgresearchgate.net For example, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved through a one-pot condensation of a benzil (B1666583) derivative, an aldehyde, and ammonium (B1175870) acetate, often catalyzed by copper salts. rsc.org

Conceptually, a multi-component strategy for this compound could involve the in-situ formation of the imidazole ring from precursors while simultaneously attaching the benzaldehyde moiety. Imidazole itself can act as an organocatalyst in certain MCRs to produce functionalized heterocyclic and carbocyclic compounds. rsc.org

Synthesis of Key Intermediates and Precursors for this compound

The synthesis of this compound can also proceed through the preparation and subsequent modification of key intermediates. One common strategy involves the synthesis of a substituted phenylimidazole followed by the introduction or modification of the aldehyde group.

For instance, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine is a key intermediate in the synthesis of certain pharmaceutical compounds. google.com Its synthesis involves reacting 1-fluoro-3-nitro-5-trifluoromethyl-benzene with 4-methyl-1H-imidazole, followed by reduction of the nitro group. google.com A similar strategy could be employed where a precursor like 4-(4-methyl-1H-imidazol-1-yl)toluene is synthesized first, followed by oxidation of the methyl group to an aldehyde.

Another approach is the synthesis of 4-(1H-imidazol-1-yl)benzoic acid methyl ester, which can then be reduced to the corresponding aldehyde. prepchem.com This ester is prepared by heating methyl 4-fluorobenzoate (B1226621) with imidazole and potassium carbonate in DMSO. prepchem.com

| Precursor | Synthetic Step | Target |

| 1-fluoro-3-nitro-5-trifluoromethyl-benzene and 4-methyl-1H-imidazole | N-arylation followed by reduction | 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine |

| Methyl 4-fluorobenzoate and imidazole | N-arylation | 4-(1H-Imidazol-1-yl)benzoic acid methyl ester |

Mechanistic Elucidation of Synthetic Transformations Involving Imidazole-Benzaldehyde Systems

The primary mechanistic consideration in the synthesis of this compound via N-arylation is the formation of the carbon-nitrogen bond.

In the copper-catalyzed Ullmann reaction , the mechanism is believed to involve the formation of a copper(I) species from the copper catalyst. byjus.com This Cu(I) species then undergoes oxidative addition with the aryl halide. The resulting organocopper intermediate reacts with the imidazole, followed by reductive elimination to form the N-arylated imidazole and regenerate the copper catalyst. organic-chemistry.orgresearchgate.net

For palladium-catalyzed N-arylation , the mechanism typically follows a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Ligand Exchange: The imidazole displaces a ligand on the palladium center.

Reductive Elimination: The N-arylated imidazole is formed, and the palladium(0) catalyst is regenerated.

In multi-component reactions leading to imidazole synthesis, the mechanism often involves a series of condensation and cyclization steps. For example, in the synthesis of 2,4,5-trisubstituted imidazoles, an intermediate is formed from the condensation of an aldehyde with ammonia (B1221849) (from ammonium acetate), which then reacts with a benzoin (B196080) derivative. rsc.org

Optimization Strategies for Reaction Efficiency, Selectivity, and Scalability

Optimizing the synthesis of this compound is crucial for practical applications. Key parameters that are often adjusted include the choice of catalyst, ligand, base, solvent, and reaction temperature.

Catalyst and Ligand: The choice of both the metal catalyst and the coordinating ligand significantly impacts reaction efficiency. For copper-catalyzed reactions, the use of ligands like 1,10-phenanthroline (B135089) derivatives can accelerate the reaction. acs.orgacs.org In palladium-catalyzed systems, bulky, electron-rich phosphine ligands are often employed to improve catalytic activity. nih.gov

Base and Solvent: The base plays a critical role in deprotonating the imidazole, making it a more effective nucleophile. Common bases include potassium carbonate, cesium carbonate, and sodium hydride. nih.govprepchem.com The solvent choice is also important, with polar aprotic solvents like DMF and DMSO being frequently used. nih.govprepchem.comprepchem.com

Reaction Conditions: Temperature and reaction time are critical parameters to control. While higher temperatures can increase reaction rates, they may also lead to side reactions and decomposition. Microwave-assisted synthesis has been explored as a way to reduce reaction times and improve yields in some imidazole syntheses. researchgate.net

Scalability: For industrial production, factors such as cost of reagents, safety, and ease of purification are paramount. Developing catalyst systems that are efficient at low loadings is a key goal. acs.org Furthermore, designing processes that avoid hazardous reagents and minimize waste are important for scalable and environmentally friendly synthesis.

| Parameter | Optimization Strategy | Rationale |

| Catalyst | Screening different copper and palladium catalysts and their oxidation states. | To find the most active and stable catalyst for the specific transformation. |

| Ligand | Employing various ligands (e.g., phenanthrolines, phosphines) to enhance catalyst performance. | Ligands can improve catalyst solubility, stability, and reactivity, and can influence selectivity. |

| Base | Testing different inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, NaH). | The strength and solubility of the base can significantly affect the reaction rate and yield. |

| Solvent | Evaluating a range of solvents (e.g., DMSO, DMF, NMP). | The solvent can influence the solubility of reactants and the reaction mechanism. |

| Temperature | Optimizing the reaction temperature to balance reaction rate and selectivity. | To achieve a reasonable reaction time without promoting side reactions or decomposition. |

Advanced Spectroscopic and Crystallographic Characterization of 4 4 Methyl 1h Imidazol 1 Yl Benzaldehyde and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H and ¹³C NMR) Spectral Interpretation

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), offer a direct map of the hydrogen and carbon frameworks of a molecule. For the parent compound, 4-(1H-imidazol-1-yl)benzaldehyde, detailed NMR data has been reported in deuterated chloroform (B151607) (CDCl₃).

The ¹H NMR spectrum of 4-(1H-imidazol-1-yl)benzaldehyde shows distinct signals corresponding to each unique proton. The most downfield signal is a singlet for the aldehyde proton at 10.05 ppm. The protons on the benzaldehyde (B42025) ring appear as two doublets, characteristic of a para-substituted benzene (B151609) ring, at 8.03 ppm and 7.60 ppm. The protons of the imidazole (B134444) ring are observed at 7.99 ppm (s), 7.39 ppm (m), and 7.26 ppm (m).

For 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde, this spectrum would be altered by the presence of the methyl group on the imidazole ring. A new, sharp singlet would be expected in the aliphatic region, typically around 2.1-2.3 ppm, corresponding to the three protons of the methyl group. The imidazole proton at the 4-position would be absent, simplifying the multiplet patterns in that region.

The ¹³C NMR spectrum provides information on the carbon skeleton. For 4-(1H-imidazol-1-yl)benzaldehyde, the aldehyde carbon resonates significantly downfield at 190.48 ppm. The carbon atoms of the phenyl ring and imidazole ring appear in the aromatic region (117-142 ppm). The introduction of a methyl group in this compound would result in an additional signal in the upfield (aliphatic) region of the ¹³C spectrum, typically between 15-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data inferred from the spectrum of 4-(1H-imidazol-1-yl)benzaldehyde.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~10.0 | ~190 |

| Benzaldehyde Ring (CH) | ~7.6 - 8.1 | ~120 - 142 |

| Imidazole Ring (CH) | ~7.2 - 8.0 | ~117 - 136 |

Two-Dimensional NMR (HSQC, HMBC) for Correlational Analysis

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are critical for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

An HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. For this compound, this would show cross-peaks connecting the aldehyde proton to the aldehyde carbon, the aromatic protons to their respective ring carbons, and the imidazole protons to their carbons. Crucially, it would also confirm the signal of the methyl protons by correlating it to the methyl carbon.

An HMBC experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for connecting different functional groups. For instance, HMBC would show correlations between the aldehyde proton and the quaternary carbon of the benzene ring it is attached to. It would also show correlations between the protons on the benzaldehyde ring and the carbon atoms of the imidazole ring, confirming the N-aryl linkage.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the precise molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula for this compound is C₁₁H₁₀N₂O, giving it a molecular weight of approximately 186.21 g/mol .

In an electron ionization (EI) mass spectrum, the parent molecule would be observed as the molecular ion peak (M⁺) at m/z ≈ 186. The fragmentation of this compound is expected to follow patterns characteristic of aromatic aldehydes. Key fragmentation pathways would likely include:

Loss of a hydrogen radical (H•): A prominent peak at M-1 (m/z 185) is expected, resulting from the cleavage of the C-H bond of the aldehyde group to form a stable acylium ion.

Loss of the aldehyde group (•CHO): A peak at M-29 (m/z 157) may occur from the loss of the formyl radical.

Formation of the phenyl cation: A signal at m/z 77, corresponding to the [C₆H₅]⁺ ion, is a common feature in the mass spectra of benzene derivatives.

The fragmentation would also involve the imidazole moiety, potentially leading to characteristic ions from the cleavage of the heterocyclic ring.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Description |

|---|---|---|

| 186 | [C₁₁H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 185 | [C₁₁H₉N₂O]⁺ | Loss of H from aldehyde (M-1) |

| 157 | [C₁₀H₉N₂]⁺ | Loss of formyl radical (M-29) |

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy for Molecular Fingerprinting and Electronic Transitions

Vibrational and electronic spectroscopy probe the energy levels of molecules, providing a unique "fingerprint" and information about electronic structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by molecular vibrations. The IR spectrum of 4-(1H-imidazol-1-yl)benzaldehyde shows several characteristic absorption bands. A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde is observed at 1676 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1604-1481 cm⁻¹ region, while C-H stretching from the aromatic rings is seen around 3138-3109 cm⁻¹. For this compound, the spectrum would be very similar, with the addition of C-H stretching and bending vibrations from the methyl group.

Raman spectroscopy, which measures scattered light, provides complementary information to IR and is particularly sensitive to non-polar bonds.

UV-Visible (UV-Vis) spectroscopy analyzes electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems. Imidazole itself has a characteristic absorption peak around 217 nm (π→π* transition). Benzaldehyde derivatives show strong absorptions due to the conjugated system formed by the benzene ring and the carbonyl group. For this compound, strong absorption maxima are expected in the 250–300 nm range, attributed to the extended π-conjugation across the benzaldehyde and imidazole rings.

Table 3: Characteristic Vibrational and Electronic Spectroscopic Data Data inferred from spectra of 4-(1H-imidazol-1-yl)benzaldehyde and related compounds.

| Spectroscopy | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| Infrared (IR) | Aldehyde C=O Stretch | ~1670 - 1700 |

| Infrared (IR) | Aromatic C=C Stretch | ~1480 - 1610 |

| Infrared (IR) | Aromatic C-H Stretch | ~3100 - 3150 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal System, Space Group, and Unit Cell Parameters

While the crystal structure for this compound is not available in the public domain, an analysis of its parent compound, 4-(1H-imidazol-1-yl)benzaldehyde, offers significant insight. The crystal structure of 4-(1H-imidazol-1-yl)benzaldehyde has been determined by single-crystal X-ray diffraction.

The compound crystallizes in the orthorhombic crystal system, which is characterized by three unequal axes at 90° angles to each other. The specific space group was determined to be Pca2₁, a non-centrosymmetric space group. The non-centrosymmetric nature is significant for potential applications in nonlinear optics. The angle between the mean planes of the imidazole and the arene rings was found to be 24.58°. The molecules in the crystal lattice are held together by weak C—H···O and C—H···N interactions.

It is plausible that this compound would exhibit similar, though not identical, crystallographic properties. The addition of the methyl group could influence the intermolecular packing and potentially alter the crystal system or unit cell dimensions.

Table 4: Crystallographic Data for the Parent Compound 4-(1H-imidazol-1-yl)benzaldehyde

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈N₂O |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 16.9693 (2) |

| b (Å) | 7.42080 (10) |

| c (Å) | 6.55130 (10) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 825.43 (2) |

Analysis of Intermolecular Interactions (e.g., C-H···N/O, Hydrogen Bonding, Pi-Stacking)

The solid-state structure of imidazole-based compounds is significantly influenced by a network of weak, non-covalent interactions. These interactions, including hydrogen bonds, C-H···N/O interactions, and π-stacking, are crucial in determining the molecular conformation and crystal packing. nih.gov The imidazole ring itself is a versatile participant in these interactions; it can act as a hydrogen bond donor (if unsubstituted at N1) and is capable of coordinating with metals, participating in van der Waals forces, cation-π interactions, and π-π stacking. nih.govresearchgate.net

In the crystal structure of the closely related 4-(1H-imidazol-1-yl)benzaldehyde , molecules are held together primarily by weak C-H···O and C-H···N interactions. nih.goviucr.org Specifically, the hydrogen atoms of the imidazole ring form contacts with the oxygen atom of the benzaldehyde group and a nitrogen atom of an adjacent imidazole ring. nih.gov These types of interactions are common in stabilizing the crystal lattices of N-arylated imidazoles. iucr.orgiucr.org

| Interaction Type | Donor-H···Acceptor | Distance (Å) / Angle (°) | Symmetry Code |

| C-H···O | C8—H8A···O1 | d(H···A) = 2.55, d(D···A) = 3.440(2), ∠(DHA) = 156 | (i) x − 1, y − 1, z |

| C-H···N | C10—H10A···N2 | d(H···A) = 2.61, d(D···A) = 3.511(2), ∠(DHA) = 159 | (ii) −x + 1, y + 1/2, −z + 1 |

| Table 1: Hydrogen bond geometry for 4-(1H-imidazol-1-yl)benzaldehyde. Data sourced from crystallographic analysis. nih.govresearchgate.net |

Beyond hydrogen bonding, π-stacking interactions play a significant role in the architecture of aromatic compounds. wikipedia.org In the case of 4-(1H-imidazol-1-yl)benzaldehyde, the molecules exhibit an offset face-to-face stacking arrangement between the arene rings. nih.gov This type of staggered stacking is an electrostatically attractive interaction commonly observed in the crystal structures of simple aromatic compounds. wikipedia.org The geometric parameters for this interaction in 4-(1H-imidazol-1-yl)benzaldehyde have been determined as:

Intermolecular centroid-to-centroid distance: 3.7749 (2) Å nih.gov

Plane-to-centroid distance: 3.5002 (10) Å nih.gov

Ring shift: 1.414 (3) Å nih.gov

These interactions collectively contribute to a stable, three-dimensional supramolecular assembly. The ability of imidazole and its derivatives to form various noncovalent interactions is a key reason for their increasing use in the design of supramolecular complexes with diverse medicinal potential. mdpi.comnih.govdntb.gov.ua

Investigation of Molecular Packing Arrangements and Supramolecular Architectures

Within this arrangement, the imidazole moieties interact in the interior of the sheet, while the benzaldehyde substituents extend towards the faces of the sheet. iucr.org This layered structure is a common feature in related compounds. For instance, in the crystal structure of 1,4-bis(1H-imidazol-1-yl)benzene , molecules are linked through N—H⋯N hydrogen bonds, which form cyclic units and generate a layered structure. nih.gov The specific nature of the substituent on the phenyl ring can influence the packing motif, even when the types of intermolecular interactions are similar. nih.goviucr.org The study of these supramolecular architectures is fundamental, as the arrangement of molecules in the solid state can impact physical properties of the material.

Conformational Studies and Torsional Angles of Aromatic Rings

For 4-(1H-imidazol-1-yl)benzaldehyde , the angle between the mean planes of the imidazole and benzene rings is 24.58 (7)°. nih.goviucr.orgiucr.org This non-planar conformation indicates a compromise between electronic delocalization, which would favor planarity, and steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens of the imidazole ring.

The nature of the substituent at the para-position of the benzaldehyde ring significantly influences this torsional angle, as demonstrated by the comparison with its derivatives. This highlights the electronic and steric effects of different functional groups on the molecular conformation.

| Compound | Substituent | Dihedral Angle (°) |

| 4-(1H-imidazol-1-yl)benzaldehyde | -CHO | 24.58 (7) nih.goviucr.org |

| 1-(4-methoxyphenyl)-1H-imidazole | -OCH₃ | 43.67 (4) nih.goviucr.org |

| Methyl 4-(1H-imidazol-1-yl)benzoate | -COOCH₃ | 24.83 iucr.orgiucr.org |

| 4'-(1H-imidazol-1-yl)acetophenone | -COCH₃ | 1.04 iucr.orgiucr.org |

| 4-(1H-imidazol-1-yl)aniline | -NH₂ | 31.17 iucr.org |

| 4-(1H-imidazol-1-yl)benzoic acid | -COOH | 14.51 iucr.org |

| Table 2: Comparison of dihedral angles between imidazole and phenyl rings in various para-substituted 1-phenyl-1H-imidazole derivatives. |

As shown in the table, the dihedral angle varies considerably, from nearly co-planar in the acetophenone (B1666503) derivative to a significantly twisted conformation in the anisole (B1667542) derivative. nih.goviucr.orgiucr.org This variation underscores the subtle balance of electronic effects (conjugation, induction) and steric demands that dictate the preferred solid-state conformation of these molecules.

Computational Chemistry and Theoretical Investigations of 4 4 Methyl 1h Imidazol 1 Yl Benzaldehyde and Analogues

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of imidazole (B134444) derivatives. By focusing on the electron density, DFT methods allow for an accurate and computationally efficient analysis of molecular systems.

Geometry Optimization and Molecular Structure Prediction

Theoretical geometry optimization of imidazole-containing compounds, including analogues of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde, has been successfully performed using DFT. For instance, the optimized molecular geometry of some imidazole derivatives has shown good agreement with structures determined by single-crystal X-ray diffraction. researchgate.net In a study of 4-(1H-imidazol-1-yl)benzaldehyde, the angle between the mean planes of the imidazole and arene rings was determined to be 24.58 (7)°. nih.gov Such calculations are foundational for understanding the three-dimensional arrangement of atoms and the resulting steric and electronic effects.

For a related compound, 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione, the optimized structural parameters, including bond lengths, bond angles, and dihedral angles, were determined using the B3LYP method with a 6-311G basis set. irjweb.com This level of theory provides a reliable prediction of the most stable molecular conformation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. acadpubl.eu The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

For an imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com In another study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO gap was found to be 4.0106 eV. acadpubl.eumalayajournal.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.commalayajournal.org The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. In some imidazole derivatives, the HOMO is localized over the imidazole and phenyl rings, while the LUMO may be concentrated on specific parts of the molecule, such as the imidazole and a substituted phenyl ring. acadpubl.eumalayajournal.org

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Imidazole Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione) | -6.2967 | -1.8096 | 4.4871 |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. malayajournal.orgresearchgate.net The MEP surface displays regions of varying electron density, typically color-coded, where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). malayajournal.org

MEP analysis of imidazole derivatives helps in understanding intermolecular interactions and biological recognition processes. malayajournal.org For example, in synthesized benzoimidazole containing 2,4-dioxothiazolidine derivatives, the MEP map helps to identify the electron density on the surface, providing insights into their reactivity. researchgate.net The negative potential regions are often associated with electronegative atoms like oxygen and nitrogen, which are key sites for hydrogen bonding. malayajournal.orgresearchgate.net

Potential Energy Surface (PES) Explorations

Potential Energy Surface (PES) explorations are conducted to identify the different conformers of a molecule and determine their relative stabilities. By scanning a specific dihedral angle, researchers can map out the energy landscape of the molecule. For instance, in a study of 4-methyl-3-furaldehyde, a PES scan of the CCC=O dihedral angle revealed two conformers (trans and cis) at minimum energy, with the trans conformer being more stable. journalofnastech.com This type of analysis is crucial for understanding the flexibility of the molecule and the energetic barriers between different conformations.

Advanced Quantum Mechanical Descriptors and Interaction Analyses

To gain a deeper understanding of bonding and intermolecular interactions, more advanced computational methods are employed.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding and the delocalization of electron density within a molecule. materialsciencejournal.org It investigates intramolecular charge transfer interactions, re-hybridization, and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.org A large second-order perturbation energy, E(2), indicates a strong interaction between the electron donor and acceptor. materialsciencejournal.org In imidazole-derived thiosemicarbazones, NBO analysis has been used to understand the contribution of different orbitals to chemical bonds. orientjchem.org

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for partitioning the electron density of a molecule into atomic basins. amercrystalassn.orgwiley-vch.de This allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them based on the properties of the electron density at bond critical points. muni.cz QTAIM can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. muni.cz

Spectroscopic Parameter Prediction and Theoretical-Experimental Correlation

Computational methods are also instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. journalofnastech.com In a study of an imidazole–acid compound, the theoretical maximum absorption wavelength calculated by TD-DFT was in close agreement with the experimental value. researchgate.net For 4-methyl-3-furaldehyde, TD-DFT calculations were used to determine the energies and oscillator strengths of low-energy excited states, identifying the most probable electronic transitions. journalofnastech.com

Theoretical calculations of other spectroscopic parameters, such as NMR chemical shifts, can also be performed and compared with experimental data to confirm the molecular structure and electronic environment of the nuclei. orientjchem.org

Molecular Docking Studies on Biological Targets (In Silico Approaches)researchgate.net

In silico molecular docking studies have become an indispensable tool in drug discovery and development, offering insights into the potential interactions between a small molecule, such as this compound or its analogues, and a biological target at the molecular level. These computational methods predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a binding energy or docking score. Such studies are crucial for elucidating mechanisms of action, guiding the design of more potent and selective derivatives, and prioritizing compounds for further experimental testing.

Research into the analogues of this compound has explored their potential as inhibitors of various enzymes implicated in diseases like cancer and microbial infections. These studies highlight the versatility of the imidazole scaffold in forming key interactions within the active sites of these proteins.

Anticancer Targets:

Molecular docking simulations have been employed to investigate the anticancer potential of benzimidazole (B57391) derivatives, which share a core structure with the compound of interest. One study focused on the inhibition of V600E mutated BRAF (V600EBRAF), a serine/threonine kinase that is a key component of the MAPK signaling pathway and a validated target in melanoma. nih.gov A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were docked into the ATP-binding site of the V600EBRAF protein. The results indicated that these compounds could establish significant interactions with key amino acid residues, providing a rationale for their observed inhibitory activity. nih.gov

Another important target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR) kinase. The binding of 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, an analogue containing a heterocyclic core, to the ATP binding site of the EGFR kinase domain has been studied. researchgate.net The molecular docking results suggested that the interaction with this kinase domain could be responsible for the compound's anticancer effects. researchgate.net

The following table summarizes representative molecular docking data for analogues against cancer-related protein targets:

| Compound/Analogue | Target Protein | Docking Score/Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives | V600EBRAF | Not explicitly stated in abstract | Not explicitly stated in abstract | nih.gov |

| 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one | EGFR Kinase Domain | Not explicitly stated in abstract | Not explicitly stated in abstract | researchgate.net |

Antimicrobial Targets:

The structural motif of this compound is also present in compounds investigated for their antimicrobial properties. Molecular docking has been utilized to understand the interactions of imidazole and benzimidazole derivatives with essential microbial enzymes. For instance, a study on new imidazole derivatives containing a pyrazole (B372694) moiety explored their binding to Glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme crucial for the formation of the bacterial cell wall. researchgate.netarabjchem.org The in silico docking results revealed that these compounds could fit well within the active site of the enzyme, suggesting a potential mechanism for their antibacterial activity. researchgate.netarabjchem.org

Similarly, N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues have been docked against microbial proteins to elucidate their mode of action. nih.gov Furthermore, amidoxime-based benzimidazole derivatives were docked against glucosamine-6-phosphate synthase of E. coli and N-myristoyltransferase of C. albicans, showing potential as inhibitors of these microbial targets. nih.gov

The table below presents a summary of molecular docking findings for analogues against microbial protein targets:

| Compound/Analogue | Target Protein | Docking Score/Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

| Imidazole derivatives with pyrazole moiety | GlcN-6-P synthase | Not explicitly stated in abstract | Not explicitly stated in abstract | researchgate.netarabjchem.org |

| N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues | Microbial Proteins | Not explicitly stated in abstract | Not explicitly stated in abstract | nih.gov |

| Amidoxime-based benzimidazole derivatives | Glucosamine-6-phosphate synthase (E. coli) | Not explicitly stated in abstract | Not explicitly stated in abstract | nih.gov |

| Amidoxime-based benzimidazole derivatives | N-myristoyltransferase (C. albicans) | Not explicitly stated in abstract | Not explicitly stated in abstract | nih.gov |

These in silico studies, while not on the exact molecule of this compound, provide a strong foundation for understanding its potential biological activities. The consistent finding that its analogues can effectively bind to the active sites of various protein targets underscores the promise of this chemical scaffold in the design of novel therapeutic agents. Future computational work could focus on docking this compound itself and its closer derivatives against a broader range of biological targets to further explore its therapeutic potential.

Chemical Transformations and Synthesis of Advanced Derivatives from 4 4 Methyl 1h Imidazol 1 Yl Benzaldehyde

Aldehyde Group Derivatization and Functionalization

The aldehyde functional group is a prime site for a variety of chemical reactions, allowing for the extension of the molecule's carbon framework and the introduction of new functionalities.

Condensation Reactions for Formation of Extended Conjugated Systems (e.g., Chalcones, Schiff Bases)

Condensation reactions involving the aldehyde group of 4-(4-methyl-1H-imidazol-1-yl)benzaldehyde are a cornerstone for creating larger, conjugated systems, which often exhibit interesting photophysical and biological properties.

Chalcones: The Claisen-Schmidt condensation is a widely used method to synthesize chalcones, which are α,β-unsaturated ketones. acs.orgjetir.org This reaction typically involves the base-catalyzed reaction of an aldehyde with a ketone. For instance, the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with various substituted acetophenones in the presence of aqueous sodium hydroxide (B78521) in methanol (B129727) yields imidazole-bearing chalcones. nativesciencereport.org This methodology has been successfully applied to synthesize a variety of chalcone (B49325) derivatives with potential antifungal activities. nativesciencereport.orgmdpi.com The general scheme for this synthesis involves stirring the aldehyde and ketone in a solvent like methanol at room temperature, followed by the addition of a base such as aqueous NaOH. mdpi.com

A study detailed the synthesis of (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one from 4-(1H-imidazol-1-yl)benzaldehyde and 3′-chloro-4′-fluoroacetophenone. mdpi.com The reaction, carried out in methanol with aqueous NaOH, resulted in a 78% yield after purification. mdpi.com

Schiff Bases: Schiff bases, or imines, are another important class of compounds formed through the condensation of the aldehyde group with primary amines. researchgate.netnih.gov This reaction, often catalyzed by a few drops of acetic acid in a solvent like ethanol (B145695), results in the formation of a carbon-nitrogen double bond (-C=N-). researchgate.netderpharmachemica.com The formation of Schiff bases from 4-(methylthio)benzaldehyde (B43086) and various amines has been reported, highlighting the versatility of this reaction. growingscience.com The synthesis of Schiff bases from 4-methyl-5-imidazole carboxaldehyde and primary amines in ethanol with a catalytic amount of acetic acid has also been described. researchgate.net These reactions are crucial for creating ligands used in coordination chemistry and for synthesizing compounds with potential biological applications. nih.gov

Reduction Reactions to Alcohol Derivatives

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding [4-(4-methyl-1H-imidazol-1-yl)phenyl]methanol. This transformation is typically achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com For example, the reduction of an ester moiety to an alcohol using LiAlH₄ is a common step in the synthesis of more complex molecules. nih.gov While a direct synthesis route for [4-(1H-Imidazol-1-yl)phenyl]methanol from the aldehyde is not explicitly detailed in the provided results, the reduction of a related ester to an alcohol is mentioned. chemicalbook.com This transformation is valuable as the resulting alcohol can serve as a precursor for further functionalization, such as in the synthesis of α-[4-(1H-Imidazol-1-yl)phenyl-4-methyl-1-piperidine ethanol. prepchem.com

Modifications and Substitutions on the Imidazole (B134444) and Benzaldehyde (B42025) Moieties

Beyond the aldehyde group, the imidazole and benzaldehyde rings offer opportunities for further derivatization, enabling the fine-tuning of the molecule's properties.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA_r) can be employed to introduce substituents onto the benzaldehyde ring. For example, the synthesis of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde was achieved by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde (B137897) in DMSO with anhydrous K₂CO₃. mdpi.com This demonstrates the feasibility of displacing a fluorine atom with a nucleophile. A similar strategy could potentially be applied to a fluorinated precursor of this compound. Additionally, a process for preparing 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine involves reacting 1-fluoro-3-nitro-5-trifluoromethyl-benzene with 4-methyl-1H-imidazole, showcasing a nucleophilic aromatic substitution where the imidazole nitrogen acts as the nucleophile. google.com

Applications in Multi-component Organic Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry. nih.govtandfonline.com this compound is a valuable component in such reactions.

The Ugi and Passerini reactions are prominent examples of MCRs where aldehydes are key starting materials. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.orgnih.gov The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylate. wikipedia.org This reaction is highly versatile and has been used to create libraries of compounds for drug discovery. organic-chemistry.orgresearchgate.net

Passerini Reaction: The Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is believed to proceed through a concerted mechanism involving a trimolecular reaction between the three components. wikipedia.org This reaction is also widely used in combinatorial chemistry and for the synthesis of pharmaceuticals. wikipedia.org

The use of imidazole derivatives as organocatalysts in multicomponent reactions has also been reported, highlighting the dual role these moieties can play in complex transformations. rsc.org For example, imidazole can catalyze the reaction of malononitrile, an aldehyde, and a third component to generate diverse and highly functionalized molecules. rsc.org

Integration of 4 4 Methyl 1h Imidazol 1 Yl Benzaldehyde in Functional Materials and Supramolecular Architectures

Role as a Precursor in the Development of Advanced Organic Materials

4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde serves as a key starting material for the synthesis of complex organic molecules and materials with tailored properties. Its classification as an organic monomer for Covalent Organic Frameworks (COFs) highlights its importance in the construction of porous crystalline polymers. bldpharm.com The aldehyde functional group provides a reactive site for forming strong covalent bonds, such as imines, through condensation reactions, which are fundamental to the assembly of COF structures.

The reactivity of the aldehyde group is analogous to that of its parent compound, 4-(1H-imidazol-1-yl)benzaldehyde, which is widely used in condensation reactions to create larger conjugated systems. For instance, the Claisen-Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with various ketones yields chalcones, which are investigated for their electronic and biological properties. mdpi.com Similarly, this compound is an ideal candidate for such reactions to produce extended π-systems for applications in optoelectronics.

Another example of its utility as a precursor is in the synthesis of Schiff base derivatives. The reaction of the parent compound with hydrazine, for example, produces 1,2-Bis[4-(1H-imidazol-1-yl)benzylidene]hydrazine, a larger centrosymmetric molecule. nih.gov It is expected that this compound would undergo similar reactions to form novel Schiff bases, where the methyl group can fine-tune the solubility and packing of the final material. These materials are often explored for applications in liquid crystals and as nonlinear optical materials. nih.gov

Synthesis of Imidazole-Containing Polymers for Functional Applications (e.g., Ion Transport, Catalysis)

The imidazole (B134444) ring is a crucial functional group in materials designed for ion transport and catalysis. While specific research on polymers derived exclusively from this compound is not extensively documented, its structure is highly conducive to polymerization for creating functional materials.

The aldehyde group enables polymerization through various chemical pathways, such as polycondensation with amines to form poly(azomethine)s. The resulting polymers would feature the 4-methyl-1H-imidazol-1-yl moiety as a repeating side group. These imidazole units can play a significant role in:

Ion Transport: Imidazole-containing polymers are known to facilitate proton transport under anhydrous conditions, making them excellent candidates for proton exchange membranes in fuel cells. The nitrogen atoms in the imidazole ring can act as proton donors and acceptors.

Catalysis: The imidazole group can act as a nucleophilic catalyst or a general base. Polymers functionalized with these moieties could serve as recyclable catalysts for various organic transformations. Research on related imidazole compounds has shown their potential in catalytic processes like the epoxidation of olefins. nih.gov

The incorporation of the methyl group on the imidazole ring can enhance the polymer's solubility in organic solvents and influence its thermal stability and morphological properties, which are critical for its performance in functional applications.

Design and Synthesis of Ligands for Coordination Chemistry and Metal-Organic Frameworks

This compound is explicitly identified as a ligand for the synthesis of Metal-Organic Frameworks (MOFs). bldpharm.com MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF—such as its pore size, shape, and surface chemistry—are directly determined by the geometry and functionality of the organic ligand.

This compound is an excellent candidate for a MOF ligand due to several key features:

Coordinating Group: The imidazole ring contains a nitrogen atom (N3) that is a strong coordination site for a wide range of metal ions.

Rigid Backbone: The phenyl and imidazole rings provide a rigid and well-defined structure, which is essential for creating robust and porous frameworks.

Versatility: As a bifunctional molecule, it can act as a simple monodentate ligand through the imidazole nitrogen. Alternatively, the aldehyde group can be chemically modified before or after MOF formation to introduce additional functionality, a process known as post-synthetic modification. This allows for the tuning of the MOF's properties for specific applications like gas storage, separation, or catalysis.

The table below summarizes the key characteristics of this compound as a ligand for coordination chemistry.

| Feature | Description | Implication for Coordination Chemistry |

| Coordination Site | The sp²-hybridized nitrogen atom of the imidazole ring. | Forms stable coordinate bonds with various metal centers. |

| Ligand Type | Typically acts as a monodentate or bitopic linker. | Can be used to build diverse MOF topologies. |

| Structural Rigidity | The phenyl-imidazole linkage restricts conformational flexibility. | Promotes the formation of ordered, crystalline frameworks. |

| Functional Group | The terminal aldehyde group (-CHO). | Allows for post-synthetic modification to tailor framework functionality. |

| Methyl Group | The methyl substituent on the imidazole ring. | Can influence steric interactions within the framework and modify electronic properties. |

Exploration of Supramolecular Interactions in Solution and Solid State

The assembly of molecules in the solid state is governed by a network of non-covalent interactions. Detailed crystallographic studies on the parent compound, 4-(1H-imidazol-1-yl)benzaldehyde, provide a foundation for understanding the supramolecular behavior of its methylated analogue. nih.goviucr.org

In the crystal structure of 4-(1H-imidazol-1-yl)benzaldehyde, molecules are held together by weak C-H···O and C-H···N hydrogen bonds. nih.gov Specifically, imidazole C-H groups interact with the oxygen of the benzaldehyde (B42025) group and the nitrogen of a neighboring imidazole ring. nih.gov The molecules also exhibit offset π-π stacking between the aromatic rings. nih.gov

The introduction of a methyl group at the 4-position of the imidazole ring in this compound is expected to introduce specific modifications to this supramolecular assembly:

Modified Interactions: The methyl group's hydrogen atoms can act as donors for additional weak C-H···O or C-H···π interactions, potentially leading to a more complex and robust three-dimensional network.

Electronic Effects: The electron-donating nature of the methyl group can subtly alter the charge distribution on the imidazole ring, which may slightly strengthen or weaken the existing C-H···N interactions.

The table below details the hydrogen-bond geometry for the parent compound, 4-(1H-imidazol-1-yl)benzaldehyde, which serves as a model for the interactions expected for the 4-methyl derivative. nih.gov

| Interaction (D—H⋯A) | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| C8—H8A⋯O1 | 0.95 | 2.55 | 3.4391 | 157 |

| C10—H10A⋯N2 | 0.95 | 2.52 | 3.3004 | 140 |

Data from the crystallographic study of 4-(1H-imidazol-1-yl)benzaldehyde. nih.gov D = donor atom, A = acceptor atom.

The study of these subtle intermolecular forces is central to crystal engineering, enabling the design of organic solid-state materials with desired properties, such as polar materials for nonlinear optics. nih.gov

Emerging Research Directions and Future Perspectives for 4 4 Methyl 1h Imidazol 1 Yl Benzaldehyde Chemistry

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of imidazole (B134444) derivatives has traditionally involved methods that can be time-consuming, energy-intensive, and reliant on hazardous solvents. ccspublishing.org.cn In line with the growing importance of sustainable chemical manufacturing, future research is focused on developing greener synthetic routes to 4-(4-methyl-1H-imidazol-1-yl)benzaldehyde and its analogues. Key innovations are centered on alternative energy sources and eco-friendly reaction media.

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction time, increased yields, and enhanced product purity. acs.orgbohrium.com For the synthesis of imidazole and benzaldehyde (B42025) derivatives, MAOS has proven to be a highly effective green alternative to conventional heating methods, which can require several hours of refluxing. acs.org The application of MAOS to the N-arylation of 4-methylimidazole (B133652) with a substituted fluorobenzaldehyde could offer a more efficient and environmentally benign pathway to the target compound.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, represents another promising green technique. cumbria.ac.uk Ultrasonic irradiation enhances reaction rates and yields by generating localized high-pressure and high-temperature zones through acoustic cavitation. ccspublishing.org.cncumbria.ac.uk This method has been successfully applied to the synthesis of various imidazole-based molecules, demonstrating advantages such as milder reaction conditions and shorter durations compared to conventional protocols. ccspublishing.org.cnrsc.org

The table below compares the general advantages of these green techniques over traditional synthesis methods for related heterocyclic compounds.

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Ultrasound-Assisted Synthesis |

| Reaction Time | Hours to Days | Seconds to Minutes acs.org | Minutes to Hours rsc.org |

| Energy Consumption | High | Low | Low rsc.org |

| Solvent Use | Often requires high-boiling, toxic solvents | Can often be performed with greener solvents or under solvent-free conditions bohrium.com | Reduced need for hazardous solvents cumbria.ac.uk |

| Product Yield | Variable, often moderate | Generally high to excellent bohrium.com | Improved yields ccspublishing.org.cn |

| Byproduct Formation | Can be significant | Often reduced, leading to cleaner reactions | Minimized pollution and expenses ccspublishing.org.cn |

Future research will likely focus on optimizing these green methods specifically for the industrial-scale production of this compound, potentially using recyclable catalysts and solvent-free conditions to further enhance the sustainability of the process.

Computational-Driven Design of Novel Derivatives with Tuned Properties

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science, allowing for the rational design of novel molecules with specific, tuned properties before their physical synthesis. ijpsjournal.com For this compound, computational approaches offer a powerful strategy to explore its vast chemical space and predict the functionalities of its derivatives.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, molecular geometry, and reactivity of imidazole derivatives. researchgate.net These studies can predict key parameters such as HOMO-LUMO energy gaps, which are crucial for understanding optical and electronic properties. bohrium.com By modeling derivatives of this compound with different substituents on either the benzaldehyde or imidazole ring, researchers can tune these electronic properties for specific applications, such as in optoelectronic materials.

Molecular Docking and Dynamics: In medicinal chemistry, computational tools are used to design derivatives with enhanced biological activity. ccspublishing.org.cn Molecular docking simulations can predict how novel analogues of this compound might bind to specific biological targets, such as enzymes or receptors. ijpsjournal.com This is followed by molecular dynamics simulations to assess the stability of the ligand-protein complex. ccspublishing.org.cn These in silico studies help prioritize the most promising candidates for synthesis and biological evaluation, saving significant time and resources.

The following table outlines the computational tools and their applications in designing novel derivatives.

| Computational Tool | Application | Predicted Properties |

| Density Functional Theory (DFT) | Materials Design, Reactivity Analysis | Molecular geometry, HOMO-LUMO gap, vibrational frequencies, electronic properties. bohrium.comresearchgate.net |

| Molecular Docking | Drug Discovery, Enzyme Inhibition Studies | Binding affinity, binding mode, interaction with target proteins. ccspublishing.org.cn |

| Molecular Dynamics (MD) Simulation | Drug Discovery, Materials Science | Stability of complexes, conformational changes, dynamic behavior. ccspublishing.org.cn |

| ADMET Prediction | Drug Discovery | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. ccspublishing.org.cn |

This computational-first approach allows for the high-throughput screening of virtual libraries of derivatives, accelerating the discovery of new molecules with tailored electronic, optical, or biological functions.

Exploration of Catalytic Applications of the Compound and its Metal Complexes

The inherent chemical features of this compound, particularly the nitrogen atoms in the imidazole ring, make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. While the compound itself is primarily a building block, its metal complexes hold significant potential as catalysts for a variety of organic transformations.

The pyridine-type nitrogen atom (N-3) of the imidazole ring is a potent coordination site for transition metals. nih.gov This allows the compound to act as an N-donor ligand, forming stable complexes with metals such as copper (Cu), palladium (Pd), nickel (Ni), and zinc (Zn). researchgate.netmdpi.comnih.gov The resulting metal-organic complexes can exhibit powerful catalytic activity, often surpassing that of the metal salt alone. nih.gov

Potential catalytic applications for metal complexes derived from this compound include:

Cross-Coupling Reactions: N-aryl imidazole ligands are integral to many modern cross-coupling reactions, such as Suzuki, Heck, and C-N coupling reactions. cumbria.ac.uk Metal complexes of this compound could serve as effective pre-catalysts in these transformations.

Oxidation and Reduction Reactions: Imidazole-based metal complexes are known to catalyze oxidation reactions, such as the epoxidation of olefins. ijpsjournal.com

Green Synthesis: These complexes can be employed as catalysts in green synthetic methodologies, such as multicomponent reactions, to produce other valuable heterocyclic compounds. rsc.orguou.ac.in

The benzaldehyde functional group adds another layer of versatility, allowing the ligand to be anchored to solid supports or integrated into larger polymeric structures, creating recyclable heterogeneous catalysts.

Development of Sensing and Optoelectronic Materials

The molecular structure of this compound, featuring an electron-donating imidazole ring connected to an electron-withdrawing benzaldehyde moiety, forms a classic donor-π-acceptor (D-π-A) framework. This electronic arrangement is a cornerstone for designing materials with interesting photophysical and nonlinear optical (NLO) properties. uou.ac.in

Fluorescent Sensors: Imidazole derivatives are widely investigated as fluorophores for chemical sensing. tandfonline.com The fluorescence properties of these molecules can be sensitive to environmental factors such as pH, solvent polarity, and the presence of specific metal ions or anions. ccspublishing.org.cnnih.gov Derivatives of this compound could be developed as "turn-on" or "turn-off" fluorescent probes for detecting analytes of environmental or biological significance. researchgate.net

Nonlinear Optical (NLO) Materials: NLO materials are crucial for modern technologies like telecommunications and optical computing. Organic molecules with large hyperpolarizability, a measure of NLO activity, are of significant interest. uou.ac.in The D-π-A structure of imidazole-benzaldehyde derivatives makes them promising candidates for NLO applications. uou.ac.inresearchgate.net The related compound, 4-(1H-imidazol-1-yl)benzaldehyde, has been shown to crystallize in a polar, non-centrosymmetric space group, a key requirement for second-order NLO materials. nih.gov Future research could focus on synthesizing derivatives with enhanced NLO responses by modifying the donor or acceptor strengths within the molecule.

| Potential Application | Underlying Principle | Key Molecular Feature |

| Fluorescent Sensors | Changes in fluorescence (quenching or enhancement) upon analyte binding. researchgate.net | Imidazole ring as a coordination site and fluorophore. tandfonline.com |

| pH Probes | Protonation/deprotonation of the imidazole ring alters electronic structure and fluorescence. nih.gov | pH-sensitive imidazole nitrogen atoms. nih.gov |

| Nonlinear Optical (NLO) Materials | Intramolecular charge transfer (ICT) from donor to acceptor group under an electric field. uou.ac.in | Donor-π-Acceptor (D-π-A) architecture. uou.ac.in |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence from stable excited states. | Tunable HOMO-LUMO gaps and high quantum yields. researchgate.net |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique properties of the imidazole ring position it at the crossroads of organic chemistry and materials science. nih.gov this compound serves as an ideal molecular component for bridging these disciplines, enabling the creation of advanced functional materials through precise organic synthesis.

Metal-Organic Frameworks (MOFs): The imidazole moiety is a classic linker for the construction of MOFs. cumbria.ac.uk These are crystalline materials composed of metal ions or clusters connected by organic ligands. By using derivatives of this compound as linkers, it is possible to design MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and heterogeneous catalysis.

Functional Polymers: The aldehyde group provides a convenient handle for incorporating the molecule into polymer chains via reactions like condensation polymerization. This could lead to the development of polymers with high thermal stability, specific optical properties, or the ability to coordinate metal ions, finding use in membranes, coatings, or electronic devices. researchgate.net

Surface Modification: Imidazole compounds are known to form protective, self-assembled monolayers on metal surfaces, such as copper, preventing oxidation. mdpi.com Derivatives of this compound could be used to functionalize surfaces, creating interfaces with specific chemical or electronic properties for applications in electronics and corrosion inhibition.

This synergy between organic synthesis and materials science is crucial for translating the properties of a single molecule into macro-scale functional systems, representing a vibrant and promising future for the chemistry of this compound.

Q & A

What are the common synthetic routes for 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde?

Level: Basic

Methodological Answer:

A widely used approach involves multi-step reactions starting with 4-chlorobenzaldehyde derivatives. For example, palladium-catalyzed hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide followed by cyclization under alkaline conditions (NaOH/EtOH) yields 2-(4-chlorophenyl)-4-formyl-1H-imidazole. Subsequent methylation at the imidazole ring’s 4-position can introduce the methyl group . Alternative routes include condensation reactions between 4-formylbenzaldehyde derivatives and pre-functionalized imidazoles under reflux conditions with catalysts like Raney nickel to avoid dehalogenation byproducts .

How can researchers characterize the purity and structure of this compound?

Level: Basic

Methodological Answer:

Key techniques include:

- HPLC-UV : Quantify purity using derivatization agents (e.g., DEAB for aldehyde detection) under acidic conditions .

- NMR Spectroscopy : Analyze H and C spectra to confirm the benzaldehyde proton (~9.8 ppm) and imidazole ring protons (7.5–8.5 ppm) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., imidazole-benzaldehyde dihedral angles) for definitive conformation analysis .

What reaction conditions optimize the synthesis of this compound to minimize side products?

Level: Advanced

Methodological Answer:

- Catalyst Selection : Replace Pd/C with Raney nickel during hydrogenation to suppress hydrodechlorination byproducts (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)benzamide) .

- Temperature Control : Maintain 45°C during cyclization to achieve >85% yield; lower temperatures (25°C) reduce efficiency .

- Solvent Optimization : Use ethanol over water for cyclization to enhance solubility and reaction kinetics .

How do researchers resolve contradictions in crystallographic data for imidazole-benzaldehyde derivatives?

Level: Advanced

Methodological Answer:

Discrepancies in bond angles or dihedral angles (e.g., imidazole vs. benzaldehyde plane alignment) can arise from polymorphism or solvent effects. To address this:

- Multi-Temperature XRD : Compare data at 90 K and 298 K to assess thermal motion and lattice stability .

- DFT Calculations : Validate experimental geometries using computational models (e.g., B3LYP/6-31G*) .

- CCDC Database Cross-Referencing : Compare with structurally analogous compounds (e.g., 4-hydroxybenzoic acid–1H-imidazole) .

What biological applications are explored for this compound derivatives?

Level: Basic

Methodological Answer:

The compound serves as a precursor for:

- Anticancer Agents : Schiff base derivatives (e.g., condensation with thiazole amines) show cytotoxicity via topoisomerase inhibition .

- Antimicrobials : Functionalization with triazole or thiazole moieties enhances activity against Gram-positive bacteria .

- Enzyme Inhibitors : Docking studies reveal binding to acetylcholinesterase or α-glucosidase active sites, validated via in vitro assays .

How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Level: Advanced

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites (e.g., aldehyde group as electrophilic center) .

- Docking Simulations : Screen interactions with catalysts (e.g., Pd(PPh)) to predict Suzuki-Miyaura coupling efficiency .

- MD Simulations : Model solvent effects (e.g., DMF vs. THF) on reaction pathways to optimize yields .

What are the stability challenges during storage and handling of this compound?

Level: Basic

Methodological Answer:

- Oxidation Prevention : Store under inert gas (N/Ar) at –20°C to protect the aldehyde group from air oxidation .

- Moisture Sensitivity : Use desiccants (e.g., molecular sieves) to avoid hydrate formation, which alters reactivity .

- Light Exposure : Amber glassware minimizes photodegradation of the imidazole ring .

How can researchers troubleshoot low yields in imidazole-benzaldehyde condensation reactions?

Level: Advanced

Methodological Answer:

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., uncyclized Schiff bases) and adjust reaction time/temperature .

- Catalyst Loading : Optimize Raney nickel or Pd/C ratios (typically 5–10 mol%) to balance cost and efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving regioselectivity .

What spectroscopic techniques differentiate this compound from its isomers?

Level: Advanced

Methodological Answer:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOE correlations confirm spatial proximity of the methyl group to imidazole protons .

- IR Spectroscopy : Compare C=O stretches (aldehyde: ~1700 cm; ketone isomers: ~1680 cm) .

- Mass Spectrometry : Exact mass (HRMS) distinguishes molecular formula from positional isomers (e.g., 3-methyl vs. 4-methyl substitution) .

What are the implications of imidazole ring tautomerism on the reactivity of this compound?

Level: Advanced

Methodological Answer:

The 1H-imidazole tautomer dominates in solution, influencing reactivity:

- Electrophilic Substitution : Methyl group at the 4-position directs electrophiles to the 2- or 5-positions .

- Acid-Base Behavior : Imidazole’s pKa (~6.9) allows pH-dependent reactions; protonation at low pH enhances solubility .

- Tautomer Tracking : Use N NMR or deuterium exchange experiments to monitor tautomeric shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.